3'-Chloro-5-fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
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Overview
Description
3’-Chloro-5-fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of chloro and fluoro substituents on the biphenyl core, along with two carboxylic acid groups. These structural features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-5-fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a halogenated biphenyl derivative and a boronic acid or ester under palladium catalysis. The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide. The reaction is carried out at elevated temperatures, usually around 80-100°C .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using continuous flow reactors. This approach allows for better control over reaction parameters and improved yields. Additionally, the use of recyclable palladium catalysts and green solvents can enhance the sustainability of the process .
Types of Reactions:
Oxidation: The carboxylic acid groups in 3’-Chloro-5-fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid can undergo oxidation to form corresponding anhydrides or esters.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Anhydrides, esters.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted biphenyl derivatives.
Scientific Research Applications
3’-Chloro-5-fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 3’-Chloro-5-fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The presence of chloro and fluoro substituents enhances its binding affinity and selectivity. The carboxylic acid groups facilitate interactions with active sites of enzymes, potentially inhibiting their function and leading to therapeutic effects .
Comparison with Similar Compounds
- 3’-Chloro-4-fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid
- 3’-Bromo-5-fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid
- 3’-Chloro-5-methyl-[1,1’-biphenyl]-3,4’-dicarboxylic acid
Uniqueness: 3’-Chloro-5-fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid is unique due to the specific combination of chloro and fluoro substituents, which impart distinct electronic and steric properties. These features influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(3-carboxy-5-fluorophenyl)-2-chlorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFO4/c15-12-6-7(1-2-11(12)14(19)20)8-3-9(13(17)18)5-10(16)4-8/h1-6H,(H,17,18)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXHNLDPBUCFRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)F)C(=O)O)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40690909 |
Source
|
Record name | 3'-Chloro-5-fluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261906-07-3 |
Source
|
Record name | 3'-Chloro-5-fluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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